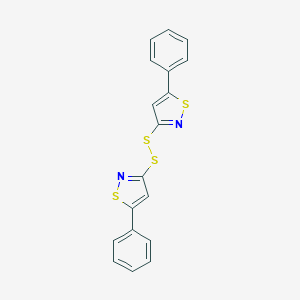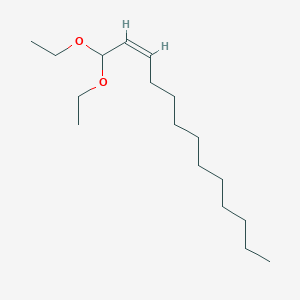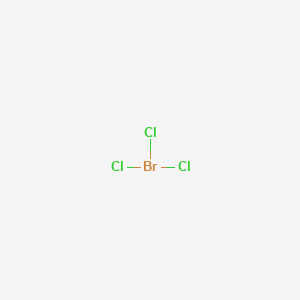![molecular formula C13H17NO2S2 B076647 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole CAS No. 13944-94-0](/img/structure/B76647.png)
2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole is an organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a diethoxyethylthio group attached to the benzothiazole ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 2,2-diethoxyethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
2-Mercaptobenzothiazole+2,2-Diethoxyethyl chlorideNaOH, refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol group.
Substitution: The diethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of biological processes. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Mercaptobenzothiazole: A precursor in the synthesis of 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole.
2-[(2,2-Dimethoxyethyl)thio]-1,3-benzothiazole: Similar structure with methoxy groups instead of ethoxy groups.
2-[(2,2-Diethoxyethyl)thio]-1,1,1-trifluoroethane: Contains a trifluoroethane group instead of a benzothiazole ring.
Uniqueness
This compound is unique due to its specific diethoxyethylthio substitution on the benzothiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
IUPAC Name |
2-(2,2-diethoxyethylsulfanyl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S2/c1-3-15-12(16-4-2)9-17-13-14-10-7-5-6-8-11(10)18-13/h5-8,12H,3-4,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQBROKHBIJLTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CSC1=NC2=CC=CC=C2S1)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4,4'-BIS[(4,6-DIAMINO-1,3,5-TRIAZIN-2-YL)AMINO]STILBENE-2,2'-DISULFONIC ACID](/img/structure/B76567.png)
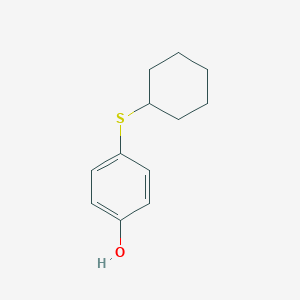
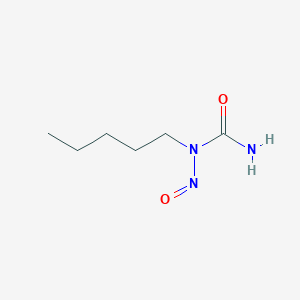
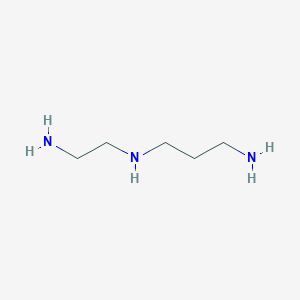



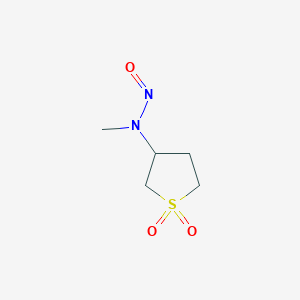
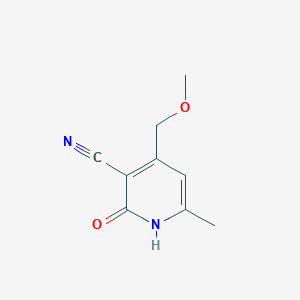
![2-Methylthieno[3,2-b]thiophene](/img/structure/B76589.png)
